molecular formula C17H16N2O3 B5374800 4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile

4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B5374800
M. Wt: 296.32 g/mol
InChI Key: QGESAOLWMJTUCN-UHFFFAOYSA-N
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Description

4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as methoxymethyl, methyl, oxo, phenylethyl, and carbonitrile. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of functional groups: The methoxymethyl, methyl, oxo, phenylethyl, and carbonitrile groups are introduced through various substitution and addition reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of each functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The functional groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carboxylate
  • 4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 4-(methoxymethyl)-6-methyl-2-oxo-1-(2-oxo-2-phenylethyl)-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the carbonitrile group. This functional group imparts distinct reactivity and properties, making the compound particularly useful in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-oxo-1-phenacylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-8-14(11-22-2)15(9-18)17(21)19(12)10-16(20)13-6-4-3-5-7-13/h3-8H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGESAOLWMJTUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)C2=CC=CC=C2)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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